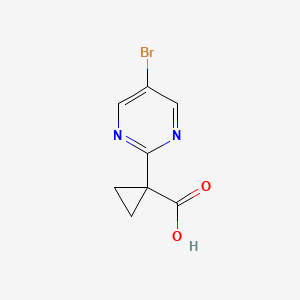

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid

描述

属性

IUPAC Name |

1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-5-3-10-6(11-4-5)8(1-2-8)7(12)13/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNJIMCHASPXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid typically involves:

- Construction or availability of cyclopropanecarboxylic acid or its derivatives.

- Functionalization or coupling with a 5-bromopyrimidin-2-yl moiety.

- Use of coupling reagents or activation agents to form the carbon-nitrogen or carbon-carbon bond linking the cyclopropane carboxylic acid to the pyrimidine ring.

Preparation of Cyclopropanecarboxylic Acid Core

Cyclopropanecarboxylic acid can be prepared via several routes, including:

Cyclopropanation of unsaturated precursors : Using reagents like methylene triphenylphosphorane in ethyl ether under reflux conditions to cyclopropanate suitable precursors, followed by acid workup to isolate the cyclopropanecarboxylic acid with high yields (up to 96%).

Reduction and cyclization methods : For example, zinc and ammonium chloride in methanol/water mixtures can be used to reduce precursors, followed by treatment with phosphoryl chloride and cyclopropanecarboxylic acid at elevated temperatures (120 °C) to form cyclopropane derivatives.

Coupling with 5-Bromopyrimidin-2-yl Moiety

The key step in preparing this compound involves coupling the cyclopropanecarboxylic acid with a bromopyrimidinyl amine or derivative. The methods include:

Amide bond formation using coupling reagents :

Using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane at room temperature (25 °C) for 5 hours yields the corresponding cyclopropanecarboxamide derivative in good yield (72%).

Alternatively, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOAT (1-Hydroxy-7-aza-benzotriazole) and DIPEA in dichloromethane at 0–20 °C for 10 hours under inert atmosphere provides high yields (up to 80-96%) of amide products.

Use of trichlorophosphate-mediated coupling : Heating a mixture of precursors with trichlorophosphate at 120 °C for 3 hours, followed by aqueous workup and extraction, affords the desired cyclopropanecarboxylic acid derivatives.

Representative Experimental Conditions and Yields

| Methodology | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| HATU-mediated amide coupling | Cyclopropanecarboxylic acid, HATU, DIPEA in DCM, 25 °C, 5 h | 72 | Formation of N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide |

| EDCI/HOAT coupling | Cyclopropanecarboxylic acid, EDCI, HOAT, DIPEA in DCM, 0–20 °C, 10 h, inert atmosphere | 80-96 | High purity product, suitable for further transformations |

| Trichlorophosphate activation | Precursors with trichlorophosphate at 120 °C for 3 h, aqueous workup | 72 | Requires careful quenching and extraction steps |

| Cyclopropanation using phosphorane | Methylene triphenylphosphorane in ethyl ether, reflux, acidification and extraction | 96 | Efficient preparation of cyclopropanecarboxylic acid core |

Additional Notes on Stereochemistry and Purification

The stereochemistry of the cyclopropane ring is crucial for biological activity. Methods described allow for control of cis/trans isomers and stereochemical purity by choice of reagents and conditions.

Purification is typically achieved by silica gel column chromatography using mixtures of dichloromethane/methanol or ethyl acetate/hexane, depending on polarity and solubility of intermediates and final products.

Analytical characterization includes LC-MS, ^1H NMR, and ^13C NMR to confirm structure and purity.

Summary of Key Research Findings

The use of modern coupling reagents such as HATU and EDCI/HOAT enables efficient amide bond formation between cyclopropanecarboxylic acid and bromopyrimidinyl amines under mild conditions with good to excellent yields.

Cyclopropanecarboxylic acid can be synthesized in high yield via phosphorane-mediated cyclopropanation or reduction-cyclization methods.

Thermal activation with trichlorophosphate is a viable alternative, though it requires higher temperatures and careful workup.

The synthetic routes are versatile and can be adapted for various substituted pyrimidine derivatives, facilitating the preparation of a range of cyclopropane-containing bioactive compounds.

化学反应分析

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.

作用机制

The mechanism of action of 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

1-(Thien-2-YL)cyclopropanecarboxylic Acid

- Molecular Formula : C₈H₈O₂S

- Molecular Weight : 168.21 g/mol

- Key Features : Substituted with a thiophene ring instead of pyrimidine. The sulfur atom in thiophene contributes to distinct electronic properties, enabling halogen bonding in protein-ligand interaction studies .

- Applications : Primarily used in biochemical research rather than drug development.

1-(5-Methoxypyridin-2-YL)cyclopropanecarboxylic Acid

- Molecular Formula: C₁₀H₁₁NO₃

- Molecular Weight : 193.2 g/mol

- Applications : Explored in medicinal chemistry for its balanced lipophilicity and solubility.

Functional Group Variations

1-(Trifluoromethyl)cyclopropanecarboxylic Acid

- Molecular Formula : C₄H₃F₃O₂

- Molecular Weight : 148.06 g/mol

- Key Features : The trifluoromethyl group is a strong electron-withdrawing substituent, increasing acidity (pKa ~1.5) compared to the bromopyrimidine derivative (pKa ~3.0) .

- Applications : Used in agrochemicals and fluorinated drug candidates.

1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₀ClNO₂

- Molecular Weight : 167.63 g/mol

- Key Features: The aminoethyl group introduces basicity, enabling salt formation and enhanced water solubility .

- Applications : Intermediate in peptide mimetics and prodrugs.

Metabolic Stability and Reactivity

- Bromopyrimidine Derivative : The bromine atom in 1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid likely reduces metabolic cleavage of the cyclopropane ring due to steric hindrance and electronic stabilization, as observed in studies where cyclopropanecarboxylic acid derivatives undergo ring-opening via hydroxylation .

- Hydroxybutyric Acid Metabolite: Unlike non-halogenated analogues (e.g., cyclopropanecarboxylic acid), the brominated compound resists conversion to polar metabolites like β-hydroxybutyric acid, prolonging its bioavailability .

Comparative Data Table

生物活性

1-(5-Bromopyrimidin-2-YL)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrN2O2. The compound features a brominated pyrimidine ring attached to a cyclopropanecarboxylic acid moiety, which contributes to its unique biological activity.

1. Antimicrobial Activity

Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

2. Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For example, analogs of this compound exhibited activity against neuroblastoma cells, with EC50 values indicating moderate potency . The structure-activity relationship (SAR) suggests that modifications to the cyclopropane and pyrimidine rings can enhance antiproliferative effects.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of O-acetylserine sulfhydrylase (OASS), which plays a role in cysteine biosynthesis . Inhibition of this enzyme could lead to therapeutic applications in diseases related to cysteine metabolism.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Binding : The carboxylic acid group can form hydrogen bonds with active sites on enzymes, facilitating inhibition.

- Receptor Modulation : The brominated pyrimidine moiety may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis .

Case Studies

常见问题

Q. What are the key considerations for synthesizing 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid with high purity?

Synthesis requires precise control of cyclopropane ring formation and bromopyrimidine coupling. Key steps include:

- Cyclopropanation : Use transition-metal-catalyzed methods (e.g., Simmons-Smith) or photochemical approaches to form the strained cyclopropane ring.

- Coupling Reactions : Suzuki-Miyaura or Ullmann-type couplings to attach the bromopyrimidine moiety. Optimize temperature, solvent (e.g., DMF or THF), and catalyst (e.g., Pd(PPh₃)₄) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Monitor purity via HPLC or LC-MS, as impurities in brominated intermediates can skew yields .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR : Use ¹H/¹³C-NMR to confirm cyclopropane ring protons (δ 0.8–1.5 ppm) and carboxylic acid proton (δ ~12 ppm). Compare pyrimidine ring signals with analogous compounds (e.g., 5-bromo-2-chloropyrimidine derivatives) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a molecular weight of ~257 g/mol (C₈H₆BrN₂O₂) should align with calculated values .

- X-ray Crystallography : If crystals are obtainable, analyze bond angles (e.g., cyclopropane C-C-C ~60°) to resolve stereochemical ambiguities .

Q. What are the primary research applications of this compound?

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). For skin contact, rinse with water for 15+ minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis?

- Parallel Screening : Use chemistry informer libraries to test diverse catalysts, bases (e.g., K₂CO₃ vs. Cs₂CO₃), and solvents. For example, DMF may enhance coupling efficiency but complicate purification .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .

- In-line Analytics : Implement FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Q. How do electronic effects of the bromine substituent influence reactivity?

- DFT Calculations : Model the electron-withdrawing effect of bromine on the pyrimidine ring’s π-system. This stabilizes transition states in nucleophilic aromatic substitution (SNAr) but may hinder electrophilic attacks.

- Experimental Validation : Compare reaction rates with non-brominated analogs (e.g., 5-H-pyrimidine derivatives) in Pd-catalyzed cross-couplings .

Q. How can contradictory solubility data across literature sources be resolved?

Q. What computational tools predict the compound’s bioavailability?

- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (~1.5–2.0), permeability (Caco-2 assay), and metabolic stability. The carboxylic acid group may limit blood-brain barrier penetration .

- Molecular Docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–7.4) at 37°C. Monitor degradation via LC-MS. For example, cyclopropane ring opening may occur at pH <2, forming linear carboxylic acid derivatives .

- Isotope Labeling : Use ¹³C-labeled cyclopropane to track bond cleavage mechanisms .

Q. Why do catalytic coupling yields vary between studies?

- Impurity Profiling : Analyze starting materials (e.g., 5-bromopyrimidine) for halogen exchange byproducts (e.g., Cl/Br substitution) using GC-MS .

- Catalyst Poisoning : Test for residual moisture or oxygen in reactions via Karl Fischer titration. Pd catalysts are sensitive to thiols or phosphine oxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。